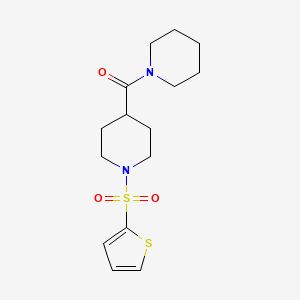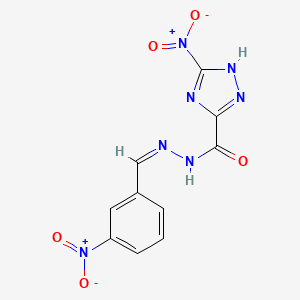
4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine, also known as PTC-209, is a small molecule inhibitor that has been shown to have potential anticancer properties. It was first synthesized in 2010 by a team of researchers led by Dr. D. R. Mani at the University of Texas Southwestern Medical Center. Since then, PTC-209 has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
作用机制
4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine inhibits the activity of BMI-1 by binding to a specific site on the protein known as the PRC1-BMI1 interaction domain. This binding prevents BMI-1 from interacting with other proteins that are necessary for its activity, leading to its inhibition. The inhibition of BMI-1 by 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has been shown to reduce the self-renewal and survival of cancer stem cells, leading to decreased tumor growth and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects:
4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to reduce the expression of stem cell markers and increase the expression of differentiation markers, indicating that it promotes the differentiation of cancer stem cells into more mature cell types. 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further reducing tumor growth.
实验室实验的优点和局限性
One advantage of 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine is its specificity for BMI-1, which allows for targeted inhibition of cancer stem cells without affecting normal cells. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine in cancer patients.
未来方向
There are several potential future directions for research on 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine. One area of interest is the development of more soluble forms of the compound that can be administered more easily in vivo. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine. Additionally, further studies are needed to investigate the potential use of 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine in combination with other cancer treatments, such as chemotherapy and radiation therapy.
合成方法
4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine is synthesized using a multi-step process that involves the reaction of piperidine with thienylsulfonyl chloride, followed by the addition of piperidine-1-carbonyl chloride. The resulting compound is then purified using column chromatography to obtain the final product.
科学研究应用
4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has been shown to have potential anticancer properties through its ability to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer cells. BMI-1 plays a critical role in the self-renewal and survival of cancer stem cells, which are responsible for tumor growth and resistance to chemotherapy. By inhibiting BMI-1, 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has been shown to reduce the self-renewal and survival of cancer stem cells, leading to decreased tumor growth and increased sensitivity to chemotherapy.
属性
IUPAC Name |
piperidin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c18-15(16-8-2-1-3-9-16)13-6-10-17(11-7-13)22(19,20)14-5-4-12-21-14/h4-5,12-13H,1-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHMHYAJIHGING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816368 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Piperidin-1-yl[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[5-bromo-3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6078471.png)
![7-(2-phenylethyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6078478.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6078486.png)
![4-[3-methyl-1-(4-methylbenzyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B6078493.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-2-chlorophenoxy)acetyl]piperazine](/img/structure/B6078504.png)
![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6078516.png)
![2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B6078522.png)
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-(4-iodophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6078524.png)
![methyl 2-[({2-[(4-tert-butylphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6078538.png)
![2-chloro-N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6078542.png)
![(4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6078556.png)
![3-(benzylthio)-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B6078559.png)
![3-[4-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6078571.png)